1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane
Description
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane is a heterocyclic compound featuring a piperazine core substituted with a morpholinylsulfonyl group at the 4-position and linked via a carbonyl bridge to an azepane ring. The morpholinylsulfonyl group introduces both sulfonamide and morpholine functionalities, which may enhance solubility and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
azepan-1-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4S/c20-15(16-5-3-1-2-4-6-16)17-7-9-18(10-8-17)24(21,22)19-11-13-23-14-12-19/h1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLZSHLNJJOVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl and morpholinyl groups, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Morpholinylsulfonyl vs. Halogenated Substituents: The target compound’s morpholinylsulfonyl group may improve solubility compared to halogenated analogs (e.g., fluorophenyl in or chlorophenyl in ).
- Azepane vs. Piperidine Rings : The 7-membered azepane ring in the target compound and may confer conformational flexibility versus the 6-membered piperidine in analogs like BIBN4096BS .
- Carbonyl vs. Sulfonyl Linkages : The carbonyl bridge in the target compound contrasts with sulfonyl linkages in and , which could alter electronic distribution and hydrogen-bonding capacity.
Structure–Activity Relationships (SAR)
Evidence from chalcone derivatives () highlights substituent electronegativity as critical for activity. For example:
- Non-piperazine chalcones: Cardamonin (IC50 = 4.35 μM) lacks piperazine but has hydroxyl groups at ortho/para positions, whereas halogen/methoxy substitutions in cluster 6 analogs (e.g., 2j, IC50 = 4.7 μM) reduce potency due to lower electronegativity .
- Piperazine-Substituted Analogs : Piperazine-containing compounds (e.g., ) often exhibit modulated activity based on sulfonyl or aryl substitutions. For instance, fluorophenyl in may enhance target affinity compared to morpholinylsulfonyl, though direct activity data for the target compound is lacking.
Pharmacological and Physicochemical Implications
- Molecular Weight : The target compound’s molecular weight is likely higher than chalcones (e.g., Cardamonin, 286 g/mol) but comparable to (445 g/mol). Higher weights may affect bioavailability.
- Ring Size : Azepane’s larger ring may improve conformational adaptability for receptor binding compared to smaller rings in piperidine-based analogs .
Biological Activity
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholinylsulfonyl group attached to a piperazinyl carbonyl, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Its structure suggests potential interactions with serotonin and dopamine receptors, which are critical in various neurological and psychiatric disorders.
Target Receptors
- Serotonin Receptors : The presence of the piperazine moiety indicates possible affinity for serotonin receptor subtypes, potentially influencing mood and anxiety pathways.
- Dopamine Receptors : Similar structural analogs have shown activity at dopamine receptors, implicating this compound in dopaminergic signaling pathways.
In Vitro Studies
In vitro studies reveal that this compound exhibits:
- Antidepressant-like Effects : Assessed using the forced swim test in rodent models, showing reduced immobility times.
- Anxiolytic Activity : Demonstrated through elevated plus maze tests, indicating increased exploratory behavior.
In Vivo Studies
In vivo studies further support its pharmacological profile:
- Neuroprotective Properties : Animal models of neurodegenerative diseases have shown that the compound can reduce oxidative stress markers.
- Anti-inflammatory Effects : The compound demonstrated inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced models.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Depression Management :
- A cohort study involving patients with major depressive disorder treated with similar morpholine derivatives reported significant improvements in depressive symptoms over 12 weeks.
- Anxiety Disorders :
- Clinical trials involving piperazine derivatives indicated reductions in anxiety scores measured by standardized scales (e.g., HAM-A).
Data Table: Summary of Biological Activities
| Activity Type | In Vitro Evidence | In Vivo Evidence |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim | Improved mood in rodent models |
| Anxiolytic | Increased exploration in mazes | Decreased anxiety-like behavior |
| Neuroprotective | Reduced oxidative stress markers | Neuroprotection in disease models |
| Anti-inflammatory | Inhibition of cytokines | Reduced inflammation in tissues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
